2-Chloro-4-(3-cyanophenyl)-1-butene
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Overview
Description
2-Chloro-4-(3-cyanophenyl)-1-butene is an organic compound that features a chloro group, a cyanophenyl group, and a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 3-cyanophenyl magnesium bromide with 2-chloro-1-butene under controlled conditions. This reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-cyanophenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the cyanophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-cyanophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-cyanophenyl)-1-butene involves its interaction with various molecular targets. The chloro and cyanophenyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways. The specific pathways and targets depend on the context of its use, such as in drug development or materials science.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(3-nitrophenyl)-1-butene: Similar structure but with a nitro group instead of a cyano group.
2-Chloro-4-(3-methoxyphenyl)-1-butene: Contains a methoxy group instead of a cyano group.
2-Chloro-4-(3-aminophenyl)-1-butene: Features an amino group in place of the cyano group.
Uniqueness
2-Chloro-4-(3-cyanophenyl)-1-butene is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The cyano group can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
3-(3-chlorobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFVJCRPRAFSMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641138 |
Source
|
Record name | 3-(3-Chlorobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-70-6 |
Source
|
Record name | 3-(3-Chloro-3-buten-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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